Cas no 1807283-79-9 (Ethyl 3-cyano-5-iodo-2-methylbenzoate)
Ethyl 3-cyano-5-iodo-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-5-iodo-2-methylbenzoate
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- Inchi: 1S/C11H10INO2/c1-3-15-11(14)10-5-9(12)4-8(6-13)7(10)2/h4-5H,3H2,1-2H3
- InChI Key: UUJQVWNYUQFWEO-UHFFFAOYSA-N
- SMILES: IC1C=C(C#N)C(C)=C(C(=O)OCC)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Ethyl 3-cyano-5-iodo-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010824-250mg |
Ethyl 3-cyano-5-iodo-2-methylbenzoate |
1807283-79-9 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
| Alichem | A010010824-500mg |
Ethyl 3-cyano-5-iodo-2-methylbenzoate |
1807283-79-9 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
| Alichem | A010010824-1g |
Ethyl 3-cyano-5-iodo-2-methylbenzoate |
1807283-79-9 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
Ethyl 3-cyano-5-iodo-2-methylbenzoate Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on Ethyl 3-cyano-5-iodo-2-methylbenzoate
Ethyl 3-cyano-5-iodo-2-methylbenzoate (CAS No. 1807283-79-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-cyano-5-iodo-2-methylbenzoate (CAS No. 1807283-79-9) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered considerable attention in recent years due to its applications in the development of novel therapeutic agents. The presence of both cyano and iodo substituents on the benzoate scaffold provides a rich chemical platform for further functionalization, making it a valuable building block in synthetic organic chemistry.
The compound's molecular structure, consisting of a benzoate core substituted with a methyl group at the 2-position, a cyano group at the 3-position, and an iodo atom at the 5-position, endows it with distinct reactivity patterns. These features make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. The cyano group can also serve as a precursor for further transformations, including reduction to amine or hydrolysis to carboxylic acid derivatives.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of biologically active compounds. Ethyl 3-cyano-5-iodo-2-methylbenzoate has emerged as a crucial intermediate in this context. For instance, studies have demonstrated its utility in the preparation of substituted benzoates, which are known for their pharmacological properties. These include applications as anti-inflammatory agents, antimicrobial agents, and even potential candidates for anticancer therapies.
One notable application of Ethyl 3-cyano-5-iodo-2-methylbenzoate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the iodo and cyano groups, researchers have been able to develop novel kinase inhibitors that exhibit high selectivity and potency. This has opened up new avenues for the development of targeted therapies.
The compound's role in medicinal chemistry extends beyond kinase inhibitors. It has also been utilized in the synthesis of ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The ability to functionalize the benzoate core allows for the creation of diverse pharmacophores that can interact with these receptors in specific ways. This flexibility has led to the discovery of new drugs that modulate various signaling pathways.
Advances in synthetic methodologies have further enhanced the utility of Ethyl 3-cyano-5-iodo-2-methylbenzoate. For example, recent developments in palladium-catalyzed cross-coupling reactions have enabled more efficient and scalable syntheses of complex benzoate derivatives. These techniques have not only improved yield but also reduced reaction times, making them attractive for industrial applications. Additionally, green chemistry principles have been integrated into these processes, minimizing waste and improving sustainability.
The growing interest in natural product-inspired drug design has also highlighted the importance of Ethyl 3-cyano-5-iodo-2-methylbenzoate. Many natural products contain benzoate-like scaffolds, and synthetic access to these structures is often challenging. The compound serves as an effective starting point for constructing analogs that mimic natural products' bioactivity. This approach has led to the discovery of new lead compounds with potential therapeutic applications.
In conclusion, Ethyl 3-cyano-5-iodo-2-methylbenzoate (CAS No. 1807283-79-9) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing novel therapeutic agents across various therapeutic areas. As research continues to evolve, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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